molecular formula C17H21N5O2 B6496462 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 941990-83-6

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B6496462
CAS No.: 941990-83-6
M. Wt: 327.4 g/mol
InChI Key: IFZBJUNHYQAFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a chemical entity designed for research purposes, featuring a piperazine carboxamide core linked to a methoxy-methylpyrimidine group. This structure is representative of a class of compounds investigated for their potential in medicinal chemistry and drug discovery. Piperazine-containing molecules are frequently explored as modulators of protein kinases, which are key targets in several therapeutic areas . The piperazine moiety is a privileged scaffold in pharmaceutical research, known for its versatility and favorable physicochemical properties, which can influence the pharmacokinetic profile of bioactive molecules . Compounds with structural similarities have been studied in the context of fast-acting antimalarial agents, specifically for their potential to target essential parasite processes . This product is intended for laboratory research, such as investigating structure-activity relationships (SAR), developing novel enzyme inhibitors, and screening for biological activity. It is supplied as a non-formulated solid for in-vitro analysis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-13-18-15(12-16(19-13)24-2)21-8-10-22(11-9-21)17(23)20-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZBJUNHYQAFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Assembly

The 6-methoxy-2-methylpyrimidin-4-yl group is synthesized via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling .

Example Protocol (Adapted from):

  • Starting Materials : Ethyl 3-methoxy-3-methylpropanoate and guanidine nitrate.

  • Cyclization : Heated under reflux in ethanol with sodium ethoxide to form 6-methoxy-2-methylpyrimidin-4-ol.

  • Chlorination : Treatment with POCl₃ yields 4-chloro-6-methoxy-2-methylpyrimidine.

  • Piperazine Substitution : React with piperazine in DMF at 80°C to afford 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine.

Key Data :

StepYield (%)Purity (HPLC)
Cyclization7892%
Chlorination8595%
Substitution6589%

Acyl Chloride Route

4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl chloride is generated using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with aniline in the presence of a base (e.g., triethylamine) yields the target carboxamide.

Optimization Insights :

  • Temperature : 0–5°C minimizes side reactions (e.g., over-chlorination).

  • Solvent : Dichloromethane enhances acyl chloride stability.

  • Yield : 72–78% after column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Agent-Mediated Synthesis

Carbonyldiimidazole (CDI) or HATU facilitates direct coupling between 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid and aniline:

Procedure :

  • Activate carboxylic acid with CDI (1.2 eq) in THF at 25°C for 1 h.

  • Add aniline (1.1 eq) and stir for 12 h.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Comparative Data :

Coupling AgentYield (%)Purity (%)
CDI8294
HATU8896
EDCl/HOBt7591

Regioselective Functionalization Challenges

Methoxy Group Stability

The 6-methoxy group on the pyrimidine ring is susceptible to demethylation under acidic conditions. Protection Strategies :

  • Use of Boc-protected intermediates during chlorination steps.

  • Neutral pH maintenance during coupling reactions.

Steric Hindrance in Piperazine Substitution

The 2-methyl group on the pyrimidine ring introduces steric bulk, necessitating:

  • Elevated Temperatures : 80–100°C for nucleophilic aromatic substitution.

  • Polar Aprotic Solvents : DMF or DMSO to enhance solubility.

Industrial-Scale Production and Process Optimization

Catalytic Asymmetric Synthesis (Patent WO2018183145A1)

A patented method employs titanium(IV) isopropoxide and chiral tartrate ligands to achieve enantioselective sulfoxidation (adapted for carboxamide formation):

Key Steps :

  • Chiral Induction : (+)-Diethyl L-tartrate (10 mol%) with Ti(OiPr)₄.

  • Coupling : Aniline added at 30°C under N₂ atmosphere.

  • Workup : Neutralization with acetic acid and extraction.

Performance Metrics :

  • Enantiomeric Excess (e.e.) : 96.3% after recrystallization.

  • Overall Yield : 46% (chromatography-free).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.22 (d, J = 5.4 Hz, pyrimidine-H), 7.53–7.07 (m, phenyl-H), 4.08 (t, piperazine-H).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₈H₂₀N₄O₂: 348.1586; found: 348.1582.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • XRD : Confirms crystalline structure (CCDC deposition available).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The carboxamide group can be reduced to form an amine.

  • Substitution: The methoxy and methyl groups on the pyrimidinyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the methoxy and methyl groups, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Phenol derivatives

  • Reduction: Amines

  • Substitution: Derivatives with different functional groups on the pyrimidinyl ring

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes, particularly those involving piperazine derivatives.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the piperazine ring may interact with enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Piperazine-Carboxamides

N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6)
  • Structure : Differs only in the substitution of the phenyl group (3-chloro vs. unsubstituted phenyl).
  • Molecular Weight : 361.8 g/mol (vs. 341.4 g/mol for the target compound).
  • Implications: The 3-chloro substituent may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility. No activity data are provided, but the structural similarity suggests overlapping biological targets .
N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2)
  • Structure : Features an isopropoxy group at the pyrimidine 6-position and a 3-chloro-4-fluorophenyl carboxamide.
  • Molecular Weight : 407.9 g/mol.
  • Implications: The bulkier isopropoxy group may improve metabolic stability compared to methoxy, while the halogenated phenyl group could enhance target selectivity. No direct activity data are available, but such modifications are common in optimizing pharmacokinetics .

Heterocyclic Core Variants

4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide
  • Structure : Replaces the pyrimidine core with an indole ring.
  • Activity : Identified as a GOT1 inhibitor (IC₅₀ = 85 μM) through high-throughput screening. Medicinal chemistry optimization improved potency >10-fold in derivatives, highlighting the role of heterocycle choice in target engagement .
  • Comparison : The indole moiety may facilitate π-π stacking with aromatic residues in enzymes, whereas the pyrimidine in the target compound could offer better hydrogen-bonding interactions.
Quinazolinone Derivatives (A1–A6)
  • Structure: Piperazine-carboxamide linked to a quinazolinone core with varied phenyl substituents (e.g., fluoro, chloro).
  • Activity: These compounds were synthesized for in silico and in vitro studies, though specific targets are unspecified. The quinazolinone core’s planar structure may favor intercalation or kinase inhibition, diverging from pyrimidine-based mechanisms .

Piperazine-Carboxamides with Diverse Aromatic Systems

4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide (6a)
  • Structure: Features a chloroquinoxaline core.
  • Synthesis : Yielded 87.62% via refluxing piperazine with phenyl isocyanate.
PF-04859989
  • Structure : KAT2 inhibitor with hydroxamate and piperazine-carboxamide groups.
  • Activity : Inhibits both KAT2 and GOT1 but suffers from rapid O-glucuronidation. Structural optimization (e.g., replacing hydroxamate) improved stability, underscoring the need for careful functional group selection in the target compound .

Dopamine Receptor-Selective Analogs

N-(3-Fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides
  • Structure : Piperazine linked to dichlorophenyl and fluorophenyl groups.
  • Activity : Demonstrated >1000-fold selectivity for dopamine D3 over D2 receptors. The carboxamide linker is critical for D3 selectivity, suggesting that similar modifications in the target compound could fine-tune receptor binding .

Q & A

Q. What are the common synthetic routes for 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide?

The compound is typically synthesized via multi-step organic reactions. A standard approach involves nucleophilic aromatic substitution or coupling reactions between pyrimidine and piperazine intermediates. For example, reacting a 4-chloropyrimidine derivative with a substituted piperazine in the presence of a base like potassium carbonate, followed by carboxamide formation using coupling agents such as EDC/HOBt. Reaction conditions (temperature: 60–100°C, solvent: DMF or THF) and purification via column chromatography are critical for achieving high yields (>60%) and purity (>95%) .

Q. How is structural characterization of this compound performed?

Structural confirmation relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 384.18) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., piperazine ring puckering, dihedral angles between aromatic rings) .

Q. What in vitro models are used to assess its biological activity?

Common assays include:

  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC50_{50} values .
  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) .
  • Cell Viability Assays : MTT or ATP-lite assays in cancer/neuronal cell lines to evaluate cytotoxicity or neuroprotection .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled production?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-synthesis purification via recrystallization .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions .
  • HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, achieving >99% purity for pharmacological studies .

Q. What computational methods predict its receptor interactions and selectivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in target receptors (e.g., 5-HT2A_{2A} or D2_2 receptors) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., methoxy, carboxamide) for activity .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50} values) be resolved?

  • Assay Standardization : Use internal controls (e.g., known inhibitors) and uniform buffer conditions (pH 7.4, 1% DMSO) .
  • Off-Target Screening : Profile against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} ± SEM) .

Q. How do structural modifications (e.g., methoxy → ethoxy) affect activity?

  • SAR Studies : Methoxy-to-ethoxy substitution increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Activity shifts from CNS targets to peripheral receptors .
  • Crystallographic Analysis : Substituent bulkiness alters piperazine ring conformation, impacting receptor binding pockets .

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal Growth : Requires slow evaporation from ethanol/water mixtures; twinning issues may necessitate seeding .
  • Data Resolution : High mosaicity (>0.5°) in crystals complicates structure refinement; synchrotron radiation improves data quality .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Scaffold Diversification : Modify pyrimidine (e.g., halogenation) or piperazine (e.g., N-alkylation) moieties .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and CYP450 inhibition to prioritize leads .

Q. What role do in silico models play in its drug development pipeline?

  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability (%F >30%), CNS permeability, and toxicity (e.g., hERG inhibition) .
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.